N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine
Description
N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine is a secondary amine featuring a naphthalene ring substituted with a bromine atom at the 4-position and a propan-2-amine group attached via a methylene bridge. The bromine atom introduces electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and binding affinity.
Properties
CAS No. |
1394023-52-9 |
|---|---|
Molecular Formula |
C14H16BrN |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
N-[(4-bromonaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H16BrN/c1-10(2)16-9-11-7-8-14(15)13-6-4-3-5-12(11)13/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
FPCZULRYEUIHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(C2=CC=CC=C12)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine typically involves the reaction of 4-bromonaphthalene with propan-2-amine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with 4-bromonaphthalene . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthalene derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes. Substitution reactions can result in a variety of functionalized naphthalene derivatives .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine is as a building block in pharmaceutical synthesis. The compound's unique structure allows it to be utilized in the development of new therapeutic agents targeting various diseases.
Potential Biological Activities
Compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Properties : Research indicates that analogs of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics.
- Anticancer Activity : The compound's structural features suggest potential efficacy against cancer cell lines. For instance, derivatives of brominated compounds have been shown to inhibit growth in estrogen receptor-positive breast cancer cells (MCF7) .
Organic Synthesis
This compound can serve as an intermediate in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Bromonaphthalene Moiety : Utilizing bromination reactions on naphthalene derivatives.
- Amine Coupling : Reacting the bromonaphthalene with propan-2-amine via nucleophilic substitution reactions.
Case Study 1: Anticancer Screening
A recent study screened a library of compounds against multicellular spheroids to identify potential anticancer agents. N-(4-Bromophenyl)-thiazol derivatives demonstrated significant cytotoxicity against MCF7 cell lines, suggesting that similar brominated compounds could have therapeutic potential against breast cancer .
Case Study 2: Antimicrobial Evaluation
In another study focused on overcoming microbial resistance, a series of brominated thiazol derivatives were synthesized and evaluated for their antimicrobial properties using a turbidimetric method. The findings indicated promising activity against various pathogens, positioning these compounds as viable candidates for further development in antimicrobial therapy .
Mechanism of Action
The mechanism by which N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine exerts its effects is not well-documented. its bromonaphthalene moiety suggests potential interactions with biological targets, such as enzymes or receptors, through halogen bonding or π-π stacking interactions. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine can be elucidated through comparison with related arylalkylamines. Below is a detailed analysis:
Structural Analogues and Their Properties
Key Comparative Insights
- Replacing naphthalene with a pyrrole ring (e.g., ) introduces heterocyclic polarity, which may alter solubility and receptor binding profiles.
- Methoxy groups () increase hydrophilicity, which could improve aqueous solubility compared to brominated analogues.
Stereochemical Considerations :
- Biological Activity: Compounds with naphthalene cores (e.g., ) exhibit antimicrobial properties, suggesting the target compound may share similar activity. Psychoactive analogues (e.g., 4-FA, PMMA ) demonstrate that minor structural changes (e.g., bromine vs. methoxy) drastically alter neurotransmitter transporter inhibition profiles.
Biological Activity
N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine, a compound with significant structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its naphthalene moiety substituted with a bromine atom, which is known to influence its biological properties. The presence of the propan-2-amine group suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic processes, potentially leading to therapeutic effects.
Antimicrobial Activity
Compounds containing naphthalene derivatives have also demonstrated antimicrobial activity against various pathogens. For example, studies on related naphthoquinones have shown effectiveness against bacteria such as E. coli and Salmonella Typhi . This suggests that this compound may possess similar properties, warranting further investigation.
Case Studies
Several studies have explored the biological activities of derivatives related to this compound:
- Anticancer Studies : A study involving naphthoquinone derivatives reported significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism was linked to ROS generation and mitochondrial dysfunction .
- Antimicrobial Research : A series of Schiff bases derived from naphthalene showed promising antibacterial activity with Minimum Inhibitory Concentrations (MICs) indicating their potential as therapeutic agents against bacterial infections .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Target Organism/Cell Line | Result |
|---|---|---|---|
| Anticancer | Naphthoquinone Derivatives | MCF-7, DU145 | Significant cytotoxicity |
| Antimicrobial | Schiff Bases | E. coli, S. Typhi | MICs ranging from 0.12 to 1 mg/ml |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
